REACTION_CXSMILES
|
CC1(C)N([O])C(C)(C)CCC1.[K+].[Br-].[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[C:19]1[S:20][CH:21]=[C:22]([CH2:24][OH:25])[N:23]=1.Cl[O-].[Na+].C([O-])(O)=O.[Na+]>O.C(Cl)Cl>[S:14]1[CH:18]=[CH:17][CH:16]=[C:15]1[C:19]1[S:20][CH:21]=[C:22]([CH:24]=[O:25])[N:23]=1 |f:1.2,4.5,6.7,^1:4|
|
Name
|
|
Quantity
|
5.1 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
39.2 mg
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=1SC=C(N1)CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
245 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C=1SC=C(N1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |